

2,4,5-Trimethylthiazole: A Technical Guide to Safety and Toxicology

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Compound of Interest

Compound Name: 2,4,5-Trimethylthiazole

Cat. No.: B1212947

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylthiazole is a heterocyclic compound that contributes to the flavor profile of various cooked foods.[1] It is also utilized as a fragrance ingredient in a variety of consumer products. This technical guide provides a comprehensive overview of the available safety and toxicology data for **2,4,5-trimethylthiazole**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	13623-11-5	[1][2]
Molecular Formula	C ₆ H ₉ NS	[1]
Molecular Weight	127.21 g/mol	[1]
Appearance	Clear, colorless to pale yellow liquid	[2]
Boiling Point	165-167 °C at 717 mmHg	[2]
Density	1.028 g/cm ³	
Flash Point	61 °C	

Toxicological Data Summary

Acute Toxicity

2,4,5-Trimethylthiazole is classified as harmful if swallowed.^{[1][2]} While a specific median lethal dose (LD50) for rats is not definitively published, its classification as Acute Toxicity Category 4 by oral route suggests an LD50 in the range of 300 to 2000 mg/kg body weight. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined that **2,4,5-trimethylthiazole** poses "no safety concern at current levels of intake when used as a flavouring agent".

Endpoint	Species	Route	Value	Classification	Reference
LD50	Rat	Oral	Not explicitly available, estimated 300-2000 mg/kg	Category 4 (Harmful if swallowed)	[2]
Skin Irritation	-	Dermal	Causes skin irritation	Category 2	[2]
Eye Irritation	-	Ocular	Causes serious eye irritation	Category 2	[2]
Respiratory Irritation	-	Inhalation	May cause respiratory irritation	-	[2]

Genetic Toxicology

A battery of in vitro genotoxicity studies has been conducted on **2,4,5-trimethylthiazole**, all of which returned negative results. This indicates that **2,4,5-trimethylthiazole** is unlikely to be genotoxic.

Assay	Test System	Metabolic Activation	Result	Reference
BlueScreen™ HC Assay	Human-derived TK6 cells	With and without S9	Negative	[3]
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	With and without S9	Negative	[3]
Reconstructed 3D Human Skin Comet Assay	Phenion® Full-Thickness Skin Model	-	Negative	[3]

Repeated Dose and Reproductive Toxicity

Specific repeated dose and reproductive toxicity studies on **2,4,5-trimethylthiazole** are not available. However, the safety has been evaluated using the Threshold of Toxicological Concern (TTC) approach. The estimated total systemic exposure to **2,4,5-trimethylthiazole** from its use as a fragrance ingredient is below the TTC for a Cramer Class II substance, suggesting a low probability of adverse health effects from repeated exposure.[\[3\]](#)

Carcinogenicity

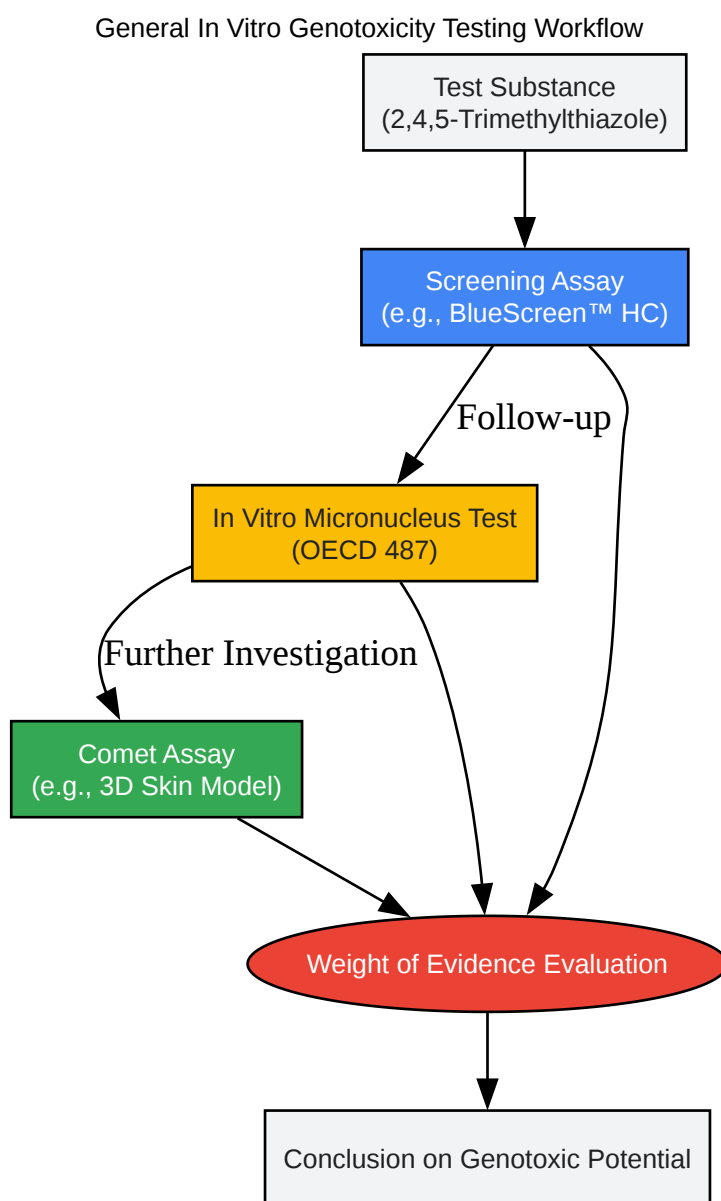
2,4,5-Trimethylthiazole has not been classified as a carcinogen by major regulatory and scientific bodies.

Organization	Classification
IARC	Not listed
NTP	Not listed
ACGIH	Not listed
OSHA	Not listed

Experimental Protocols

In Vitro Genotoxicity Assay Workflow

The general workflow for assessing the in vitro genotoxicity of a test substance like **2,4,5-trimethylthiazole** involves a tiered approach, starting with screening assays and followed by more specific tests if required.



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Caption: A generalized workflow for in vitro genotoxicity assessment.

BlueScreen™ HC Assay Methodology

The BlueScreen™ HC assay is a high-throughput screening tool that detects genotoxic potential by measuring the induction of the GADD45a gene, a key component of the cellular DNA damage response pathway.

- Test System: Human-derived, p53-competent TK6 cells.[4]
- Method: The cells are genetically modified to contain a reporter system where the GADD45a promoter drives the expression of Gaussia luciferase.[4]
- Procedure:
 - Cells are exposed to various concentrations of the test substance with and without an exogenous metabolic activation system (S9 rat liver extract).[4]
 - Following a defined incubation period, the amount of secreted Gaussia luciferase is quantified by adding its substrate, coelenterazine, and measuring the resulting luminescence.[4]
 - Cell viability is concurrently measured to assess cytotoxicity.[4]
- Endpoint: A dose-dependent increase in luminescence, indicative of GADD45a induction, is considered a positive result for genotoxicity.[4]

In Vitro Micronucleus Test Methodology (Following OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

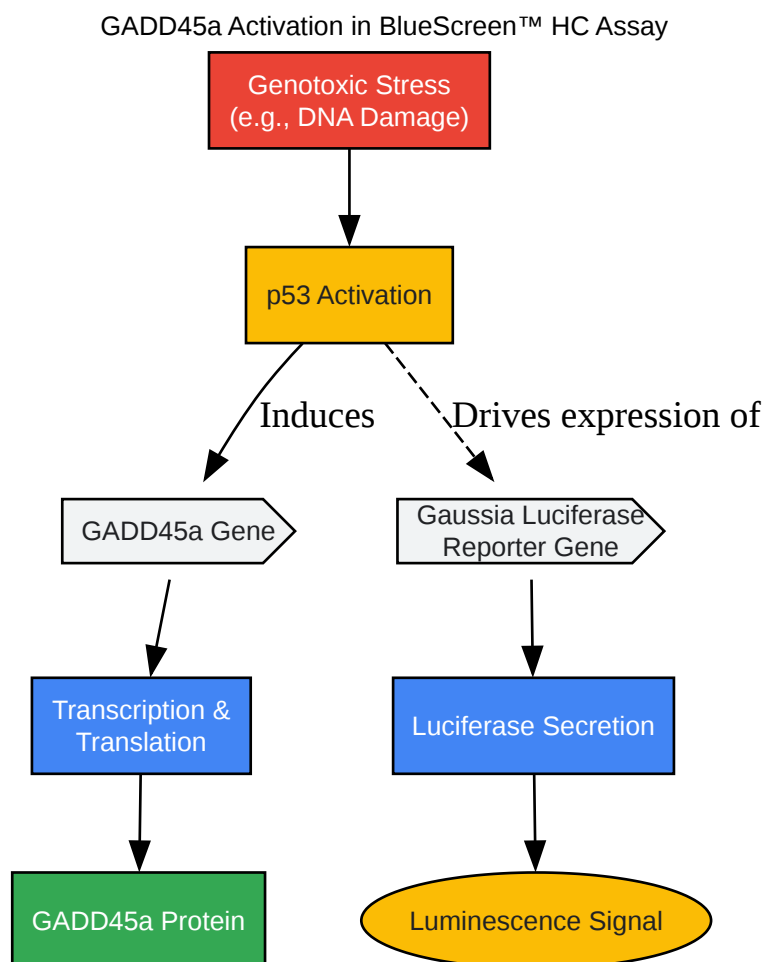
- Test System: Human peripheral blood lymphocytes are a commonly used cell type.[3]
- Method: The assay is conducted in accordance with OECD Test Guideline 487.
- Procedure:

- Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation (S9).
- Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- After an appropriate incubation period, cells are harvested, fixed, and stained.
- The frequency of micronucleated cells in at least 2000 binucleated cells per concentration is determined.
- Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic activity.

Signaling and Metabolic Pathways

GADD45a Signaling in the BlueScreen™ HC Assay

The BlueScreen™ HC assay leverages the cellular response to DNA damage, which involves the activation of the GADD45a gene. This activation can be triggered by various genotoxic stressors and is often mediated by the p53 tumor suppressor protein.



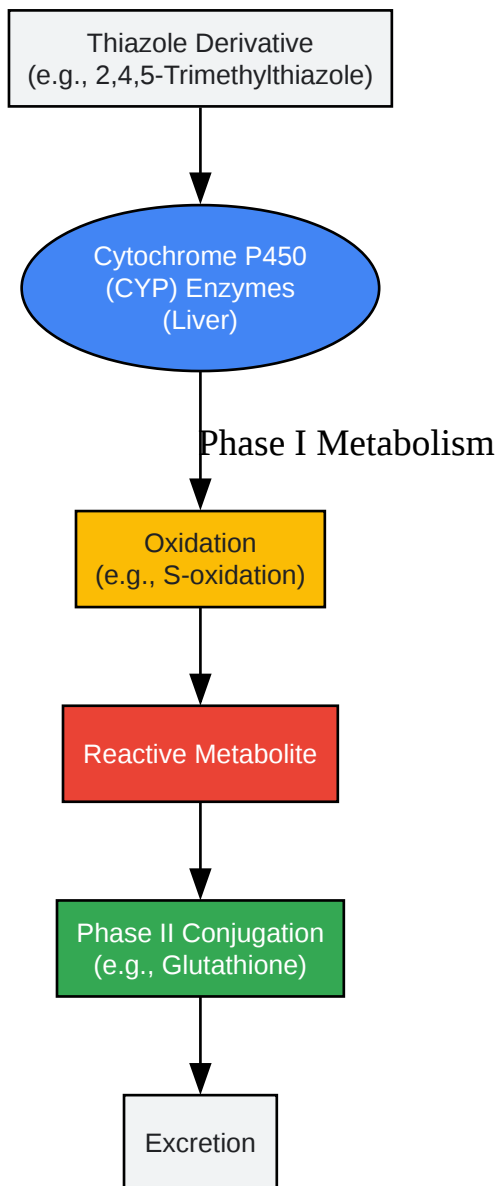
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Caption: Simplified GADD45a signaling pathway in the BlueScreen™ assay.

Potential Metabolic Pathways of Thiazole Derivatives

While specific metabolic pathways for **2,4,5-trimethylthiazole** have not been fully elucidated, studies on other thiazole-containing compounds suggest that metabolism primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. A potential bioactivation pathway may involve oxidation of the sulfur atom in the thiazole ring.

Potential Metabolism of Thiazole Derivatives



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Caption: A generalized metabolic pathway for thiazole derivatives.

Conclusion

Based on the available data, **2,4,5-trimethylthiazole** is not considered to be genotoxic. Its acute oral toxicity is low, and it is classified as a skin and eye irritant. The risk associated with its use as a fragrance ingredient is considered low based on current exposure levels and the application of the Threshold of Toxicological Concern. Further research into its specific metabolic pathways and the acquisition of a definitive acute oral LD50 value in rats would provide a more complete toxicological profile.

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